

# An In-depth Technical Guide to Trimethyl Thiophosphate

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## Compound of Interest

Compound Name: Trimethyl thiophosphate

Cat. No.: B087166

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CAS Number: 152-18-1

This technical guide provides a comprehensive overview of **trimethyl thiophosphate**, also known as O,O,O-trimethyl phosphorothioate, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its toxicological profile.

## Chemical and Physical Properties

**Trimethyl thiophosphate** is an organophosphorus compound with a range of applications stemming from its chemical reactivity. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Trimethyl Thiophosphate**

Property	Value	Reference(s)
CAS Number	152-18-1	[1]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> O <sub>3</sub> PS	[1]
Molecular Weight	156.14 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	82 °C at 20 Torr	
Melting Point	>116 °C (decomposes)	
Density	1.219 g/cm <sup>3</sup>	
Solubility	Soluble in chloroform and methanol (sparingly).	
SMILES	COP(=S)(OC)OC	[1]
InChI Key	XWSLYQXUTWUIKM-UHFFFAOYSA-N	[1]

## Synthesis of Trimethyl Thiophosphate

The synthesis of O,O,O-trimethyl phosphorothioate can be achieved through the reaction of a suitable phosphorus precursor with a methylating agent. A common industrial method involves the reaction of phosphorus thiochloride with a methoxide source. Below is a representative laboratory-scale experimental protocol based on analogous syntheses of related organophosphorus compounds.

This protocol describes the synthesis of O,O,O-trimethyl phosphorothioate from phosphorus thiochloride (PSCl<sub>3</sub>) and sodium methoxide (NaOCH<sub>3</sub>).

Materials:

- Phosphorus thiochloride (PSCl<sub>3</sub>)
- Anhydrous methanol (CH<sub>3</sub>OH)

- Sodium metal (Na) or commercial sodium methoxide solution
- Anhydrous diethyl ether or dichloromethane (as solvent)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Preparation of Sodium Methoxide Solution:
  - Under an inert atmosphere (nitrogen or argon), carefully add small pieces of sodium metal to anhydrous methanol in a flask equipped with a reflux condenser and a gas outlet. The reaction is exothermic.
  - Allow the reaction to proceed until all the sodium has dissolved. The concentration of the resulting sodium methoxide solution should be determined by titration.
  - Alternatively, a commercially available solution of sodium methoxide in methanol can be used.
- Reaction Setup:
  - In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of phosphorus thiochloride in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane).
  - Cool the flask to 0-5 °C using an ice bath.
- Addition of Sodium Methoxide:

- Slowly add the sodium methoxide solution from the dropping funnel to the stirred solution of phosphorus thiochloride.
- Maintain the reaction temperature between 0-10 °C throughout the addition to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
- Work-up and Purification:
  - Filter the reaction mixture to remove the precipitated sodium chloride (NaCl).
  - Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by water, and finally brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
  - The crude **trimethyl thiophosphate** can be purified by vacuum distillation.

#### Safety Precautions:

- Phosphorus thiochloride is corrosive and toxic; handle it in a well-ventilated fume hood.
- Sodium metal reacts violently with water; handle it with care under an inert atmosphere.
- The reaction is exothermic and should be carefully controlled.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

## Applications in Drug Development and Research

**Trimethyl thiophosphate** and related phosphorothioates have garnered significant interest in drug development, primarily in the field of antisense oligonucleotides.

Phosphorothioate oligonucleotides are analogs of natural DNA and RNA where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This modification confers resistance to nuclease degradation, enhancing their therapeutic potential. While **trimethyl thiophosphate** itself is not a direct reagent in the automated solid-phase synthesis of these molecules, the formation of the phosphorothioate linkage is a critical step.

The introduction of the phosphorothioate linkage is achieved during the synthesis cycle by a sulfurization step, which follows the coupling of a phosphoramidite monomer.

Workflow for a Single Synthesis Cycle:

- **Deblocking (Detritylation):** Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
- **Coupling:** Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer.
- **Sulfurization:** Conversion of the newly formed phosphite triester linkage to a phosphorothioate triester.
- **Capping:** Acetylation of any unreacted 5'-hydroxyl groups.

Detailed Sulfurization Step:

- **Reagents:** A sulfur-transfer reagent is used. Common examples include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), or 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).
- **Procedure:** After the coupling step, the solid support is washed, and a solution of the sulfurizing reagent in a suitable solvent (e.g., acetonitrile/pyridine) is introduced. The reaction is typically rapid, converting the phosphite triester to the more stable phosphorothioate triester.

The reaction of a phosphite with a sulfurizing agent can result in the formation of a **trimethyl thiophosphate**-like linkage within the oligonucleotide backbone.

## Toxicology and Biological Activity

The primary mechanism of toxicity for **trimethyl thiophosphate** and other organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.

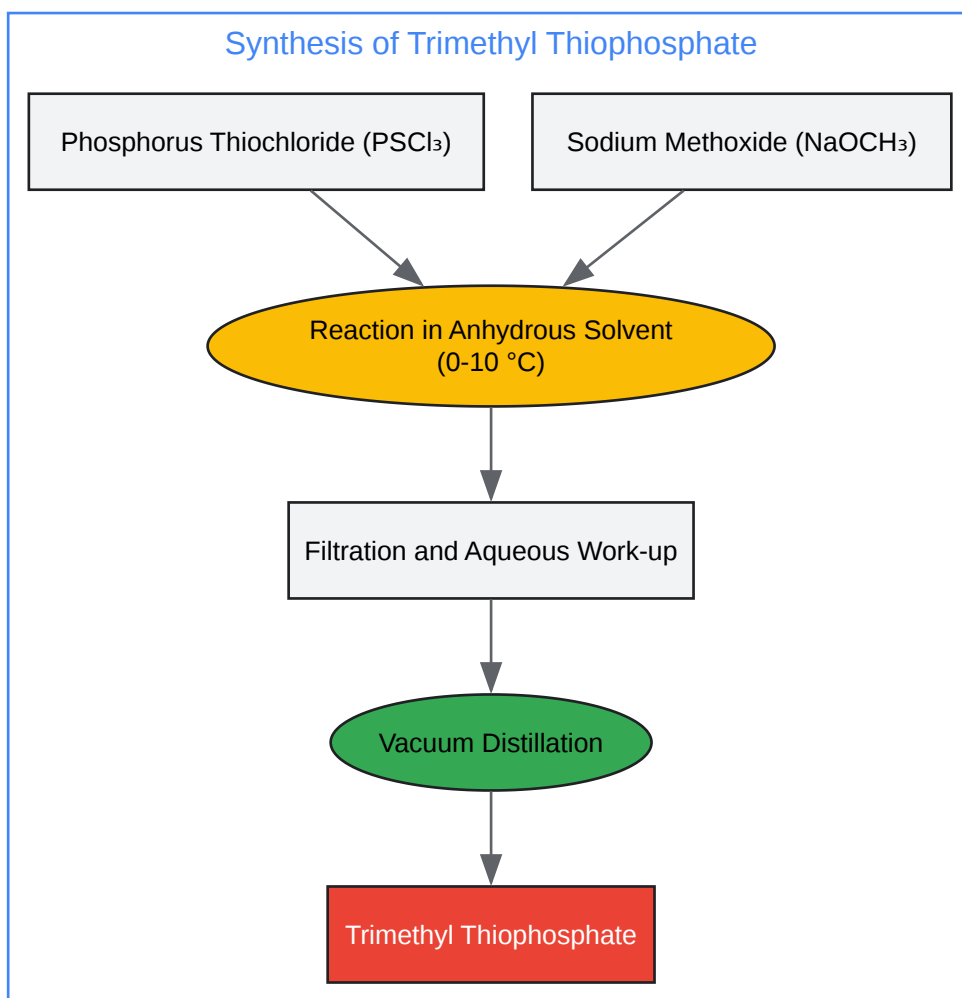
Table 2: Acute Toxicity of Trimethyl Phosphorothioates

Compound	Organism	Route	LD50	Reference(s)
O,O,S-Trimethyl phosphorothioate	Rat	Oral	15 mg/kg	[2]

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission.

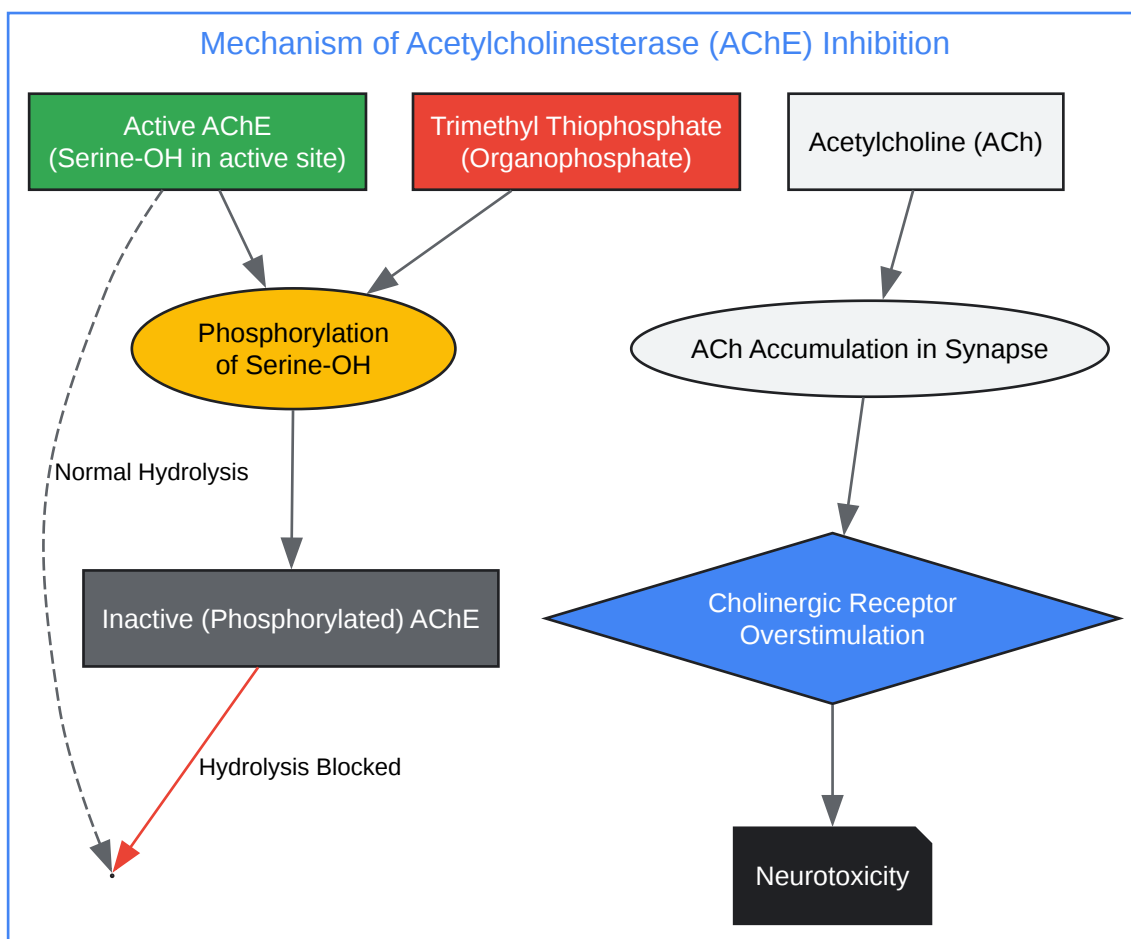
Organophosphates, including **trimethyl thiophosphate**, act as irreversible inhibitors of AChE by phosphorylating the serine residue in the active site of the enzyme.

## Visualizations



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Caption: A generalized workflow for the laboratory synthesis of **trimethyl thiophosphate**.

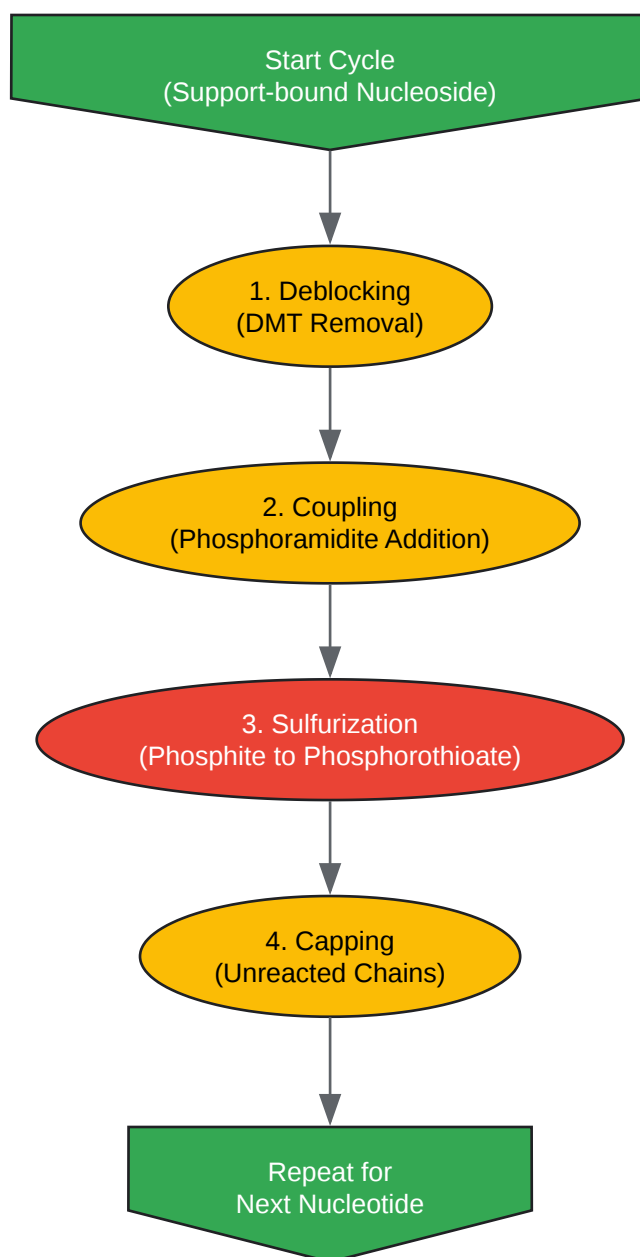


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Caption: The signaling pathway of acetylcholinesterase inhibition by **trimethyl thiophosphate**.



## Solid-Phase Phosphorothioate Oligonucleotide Synthesis Cycle



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Caption: The four-step cycle for solid-phase synthesis of phosphorothioate oligonucleotides.

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## References

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